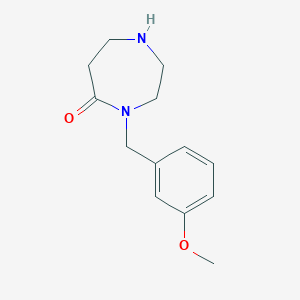
4-(3-Methoxybenzyl)-1,4-diazepan-5-one
Übersicht
Beschreibung
“4-(3-Methoxybenzyl)-1,4-diazepan-5-one” is a complex organic compound. Based on its name, it likely contains a diazepan ring, which is a seven-membered ring with two nitrogen atoms, and a methoxybenzyl group, which is a benzene ring with a methoxy (OCH3) and a benzyl (C6H5CH2) substituent .
Synthesis Analysis
While specific synthesis methods for “4-(3-Methoxybenzyl)-1,4-diazepan-5-one” are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution, reduction, or condensation .
Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Selectivity
1,4-diazepanes, including derivatives similar to 4-(3-Methoxybenzyl)-1,4-diazepan-5-one, have shown high affinity and selectivity towards σ1 receptors. A study outlined the synthesis of these compounds and their biological evaluation, indicating their potential in receptor-targeted therapies. The compounds showed no severe toxic or behavioral effects in high doses and displayed cognition-enhancing effects, suggesting their potential in cognitive disorder treatments (Fanter et al., 2017).
Human Chymase Inhibitors
6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones, structurally related to 4-(3-Methoxybenzyl)-1,4-diazepan-5-one, were designed and synthesized as potent human chymase inhibitors. These compounds, particularly the ones with a 5-chloro-2-methoxybenzyl substituent, showed potent inhibitory activity with IC(50) values in the nanomolar range, indicating their potential in treating conditions related to chymase activity (Tanaka et al., 2007).
Antiproliferative Effects
Phenylpyrazolodiazepin-7-ones, compounds structurally similar to 4-(3-Methoxybenzyl)-1,4-diazepan-5-one, have been synthesized and tested for their antiproliferative activities on cancer cells. The compounds exhibited potent activities, indicating their potential as antiproliferative agents in cancer therapy (Kim et al., 2011).
Inotropic Agents
Derivatives of 1,4-diazepan-1-yl compounds have been synthesized and evaluated for their positive inotropic activities, indicating their potential as heart failure treatments. Certain compounds showed favorable activity compared to the standard drug Milrinone, highlighting their therapeutic potential (Li et al., 2008).
Eigenschaften
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-4-2-3-11(9-12)10-15-8-7-14-6-5-13(15)16/h2-4,9,14H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPMZMQNUTVXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCNCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxybenzyl)-1,4-diazepan-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



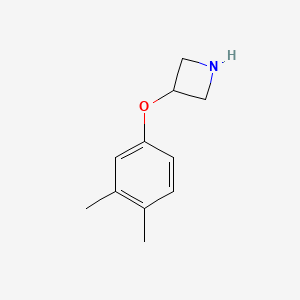
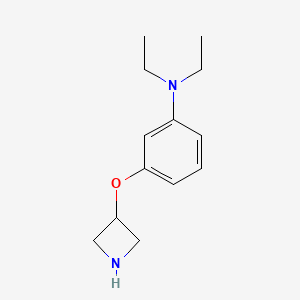
![2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1394669.png)

![3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394671.png)
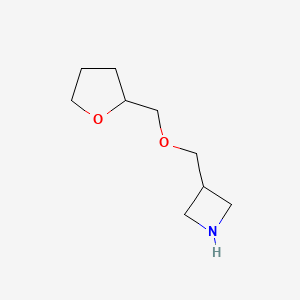
![3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1394675.png)
![3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1394678.png)
![3-[(4-Pentenyloxy)methyl]piperidine hydrochloride](/img/structure/B1394679.png)
![3-[2-Chloro-4-(tert-pentyl)phenoxy]azetidine](/img/structure/B1394682.png)
![3-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394684.png)
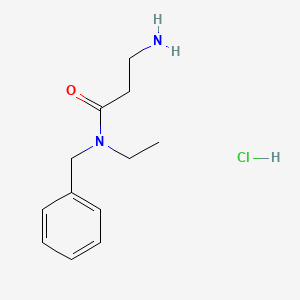
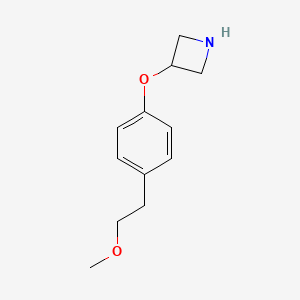
![3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394689.png)